molecular formula C3H7Cl2O2P B3053823 Isopropyl phosphorodichloridate CAS No. 56376-11-5

Isopropyl phosphorodichloridate

Cat. No. B3053823
CAS RN: 56376-11-5
M. Wt: 176.96 g/mol
InChI Key: XAWJSDHWXDVXDH-UHFFFAOYSA-N
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Description

Isopropyl phosphorodichloridate is a class of organophosphorus compounds with the formula (RO)2P(O)Cl, where R = organic substituent . They are usually colorless and sensitive toward hydrolysis .


Synthesis Analysis

Phosphorochloridates are precursors to phosphate esters . The reaction (RO)2P(O)Cl + R’OH → (R’O)(RO)2P(O) + HCl is used for their synthesis . Other nucleophiles such as azide have also been employed .


Molecular Structure Analysis

The molecular formula of Isopropyl phosphorodichloridate is C3H7Cl2O2P . It contains a total of 15 atoms: 7 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Phosphorous atom, and 2 Chlorine atoms .


Chemical Reactions Analysis

Isopropyl phosphorodichloridate is used in the synthesis of nucleoside oligophosphates based on an electrophilic activation of 5’-phosphorothioate nucleotides . Treatment of the phosphorothioate with 2,4-dinitrochlorobenzene (DNCB) efficiently afforded the key activated species .


Physical And Chemical Properties Analysis

Isopropyl phosphorodichloridate has a molecular weight of 176.97 . It has a boiling point of 60 °C (Press: 12 Torr) and a density of 1.2814 g/cm3 (Temp: 25 °C) .

Scientific Research Applications

1. Investigating Rotational Isomerism

Isopropyl phosphorodichloridate's analogs, such as methyl phosphorodichloridate, have been investigated for their rotational isomerism. The research conducted by Raevskii, Shagidullin, and Petrova (1971) in the Russian Chemical Bulletin explored the infrared (IR) spectra of methyl phosphorodichloridate in various media. They established the presence of rotational isomers and quantified their amounts and internal energy differences (O. A. Raevskii, R. R. Shagidullin, & L. Petrova, 1971).

2. Synthesis of Amino Acid Esters

Isopropyl phosphorodichloridate has been used in synthetic chemistry, particularly in the synthesis of amino acid esters. Wade, Gaymard, and Guedj (1979) in Tetrahedron Letters describe a method for synthesizing 3-fluorophenylalanine esters using isopropyl 2-Phenyl 3-aziridinecarboxylate (T. N. Wade, F. Gaymard, & R. Guedj, 1979).

3. Use in Bioengineering Applications

In the realm of bioengineering, isopropyl phosphorodichloridate-related compounds, such as poly(N-isopropyl acrylamide) (pNIPAM), have significant applications. Cooperstein and Canavan (2010) in Langmuir review pNIPAM substrates' use for nondestructive release of biological cells and proteins, highlighting their application in the study of extracellular matrix, tissue transplantation, and cell manipulation (M. Cooperstein & H. Canavan, 2010).

4. Electrode Development in Neuroscience

Squid nerve tissue, containing di-isopropyl fluorophosphatase, can be utilized with a fluoride ion-selective electrode to detect di-isopropyl fluorophosphate. Uchiyama et al. (1988) in Analytica Chimica Acta demonstrated the creation of an electrode selective to di-isopropyl fluorophosphate, highlighting its potential application in neuroscience (S. Uchiyama, Y. Sato, Y. Tofuku, & S. Suzuki, 1988).

5. Enzymatic Hydrolysis of Organophosphorus Compounds

The phosphotriesterase from Pseudomonas diminuta has been shown to hydrolyze phosphorus-fluorine bonds in compounds such as diisopropyl fluorophosphate. Dumas et al. (1990) in Archives of Biochemistry and Biophysics highlight this enzyme's potential for biological detoxification of organophosphorus nerve agents and insecticides (D. Dumas, H. Durst, W. Landis, F. Raushel, & J. Wild, 1990).

properties

IUPAC Name

2-dichlorophosphoryloxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2O2P/c1-3(2)7-8(4,5)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWJSDHWXDVXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336828
Record name Isopropyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl phosphorodichloridate

CAS RN

56376-11-5
Record name Isopropyl phosphorodichloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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